molecular formula C17H24N2O4S B6325389 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile CAS No. 204993-57-7

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile

Cat. No. B6325389
CAS RN: 204993-57-7
M. Wt: 352.5 g/mol
InChI Key: AXJNFINWUUSNRX-UHFFFAOYSA-N
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Description

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is a research chemical with the CAS Number: 204993-57-7 . It has a molecular weight of 352.45 and its molecular formula is C17H24N2O4S . The IUPAC name of this compound is (E)-4-methoxy-N- ( (octylsulfonyl)oxy)benzimidoyl cyanide . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCCCCCCCS(=O)(=O)O/N=C(/C#N)C1=CC=C(OC)C=C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.45 and a molecular formula of C17H24N2O4S . It is a white to yellow solid at room temperature . The compound is stored at 0-8 °C .

Scientific Research Applications

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile has been studied for its potential applications in biochemistry and physiology. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used in the synthesis of novel compounds for drug discovery. Additionally, this compound has been used as a catalyst for the synthesis of polymers and other materials.

Mechanism of Action

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group of the enzyme. This binding prevents the enzyme from catalyzing its normal reaction, thus inhibiting its activity. Additionally, this compound can act as a catalyst for the synthesis of polymers and other materials by forming a complex with the reactants and helping to speed up the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to increase the solubility of certain compounds, which can be beneficial for drug delivery.

Advantages and Limitations for Lab Experiments

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile has several advantages for use in laboratory experiments. It is highly soluble in water, has low toxicity, and is relatively inexpensive. Additionally, this compound can be used as an inhibitor of cytochrome P450 enzymes, a catalyst for the synthesis of polymers and other materials, and an enhancer of drug solubility. However, this compound has some limitations. It is not stable at high temperatures and is not suitable for use in certain chemical reactions.

Future Directions

There are several potential future directions for the use of 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile. It could be used in the development of novel drugs and drug delivery systems. Additionally, it could be used to investigate the effects of cytochrome P450 enzyme inhibition on biochemical and physiological processes. This compound could also be used to synthesize new materials for use in a variety of applications. Finally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile can be synthesized by a two-step process. The first step involves the reaction of 4-methoxybenzeneacetonitrile with octylsulfonyl chloride in the presence of anhydrous potassium carbonate to form the intermediate compound this compound. The second step involves the reaction of the intermediate compound with sodium hydroxide to form this compound. The overall yield of this compound is approximately 70%.

Safety and Hazards

The safety information available indicates that this compound should be handled with care. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

[[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-4-5-6-7-8-13-24(20,21)23-19-17(14-18)15-9-11-16(22-2)12-10-15/h9-12H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNFINWUUSNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)ON=C(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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